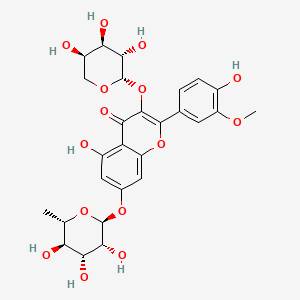
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring compound found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic synthesis using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. This method involves a UDP-rhamnose regeneration system, which ensures high efficiency and yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction of isorhamnetin from plant sources, followed by chemical or enzymatic glycosylation. The use of bioreactors and optimized reaction conditions, such as pH and temperature, are crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Glycosylation and other substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-rhamnose and specific glycosyltransferases.
Major Products
The major products formed from these reactions include various glycosylated derivatives and oxidized forms of isorhamnetin .
Aplicaciones Científicas De Investigación
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mecanismo De Acción
The mechanism of action of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Isorhamnetin 3-O-rutinoside
- Isorhamnetin 3-O-glucoside
- Isorhamnetin 3-O-sophoroside-7-O-rhamnoside
Uniqueness
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and biological activity compared to other isorhamnetin glycosides .
Propiedades
Fórmula molecular |
C27H30O15 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-18(31)21(34)23(36)27(39-9)40-11-6-13(29)17-16(7-11)41-24(10-3-4-12(28)15(5-10)37-2)25(20(17)33)42-26-22(35)19(32)14(30)8-38-26/h3-7,9,14,18-19,21-23,26-32,34-36H,8H2,1-2H3/t9-,14+,18-,19+,21+,22-,23+,26-,27-/m0/s1 |
Clave InChI |
UIXIEXAWTSBGCB-QUWZHRFUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)

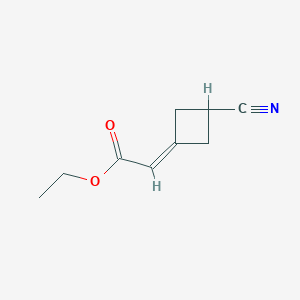
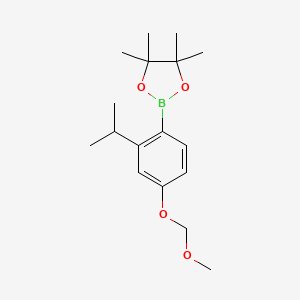
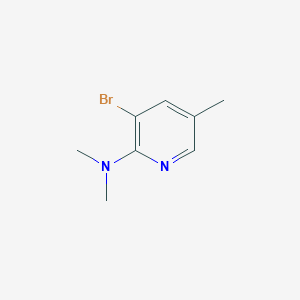


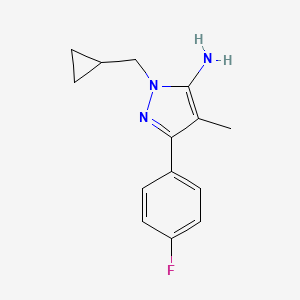
![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
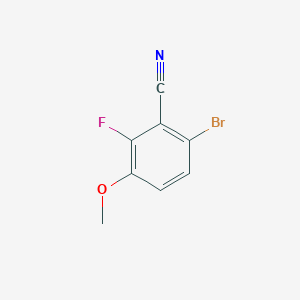
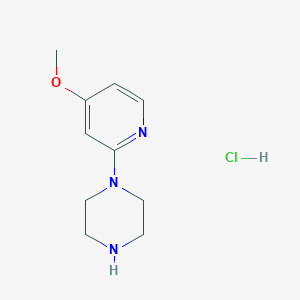
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
